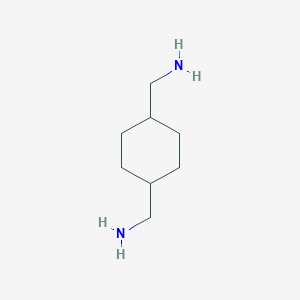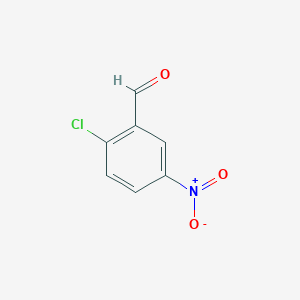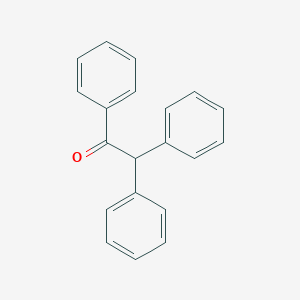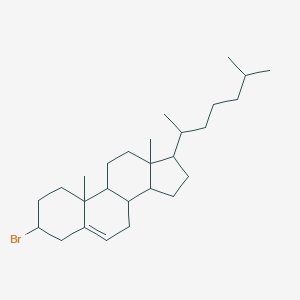
1,4-二氘代萘
描述
1,4-Dideuterionaphthalene is a derivative of naphthalene, where two hydrogen atoms are replaced by deuterium atoms at the 1 and 4 positions . It has a molecular formula of C10H6D2 and a molecular weight of 130.2 .
Molecular Structure Analysis
The molecular structure of 1,4-Dideuterionaphthalene is similar to that of naphthalene, with the exception of the two deuterium atoms at the 1 and 4 positions . The presence of these deuterium atoms could potentially influence the compound’s reactivity and physical properties.科学研究应用
自由基阳离子分析
萘及其 1,4-二氘代衍生物的自由基阳离子已使用 ESR 和 ENDOR 光谱进行研究。这项研究的重点是超精细各向异性张量和各向同性耦合常数,提供对这些化合物在分子水平上的行为的见解 (Gerson & Qin, 1988).
合成方法
已经对 1,4-二氘代萘的变体(特别是 1,4,5,8-四氘代萘)的合成进行了研究。该合成涉及溴化、脱溴和改良的桑德迈尔反应,突出了萘结构的化学操作 (Renaud & Leitch, 1965).
还原研究
研究探索了萘及其衍生物(包括 1,4-二氘代萘)在液氨中用锂还原。这项研究对理解萘还原中的反应机理和异构化过程具有重要意义 (Nieuwstad & Bekkum, 1972).
分子振动分析
已经对处于基态和激发电子态的 1,4-二氢萘进行了光谱研究。这些研究使用红外、拉曼、紫外和激光诱导荧光光谱等技术,有助于我们理解分子振动和电子态 (Rishard 等人,2009 年).
ENDOR 测量
已经报道了 1,4-二氘代萘的光激三重态的 ENDOR 测量。这项研究有助于确定超精细相互作用常数、自旋密度和超精细张量的轴,从而更深入地了解这些分子的光化学行为 (Ehret & Wolf, 1968).
环的核磁共振光谱
已经分析了 1,4-二氘代萘和相关化合物的核磁共振光谱,以了解耦合常数和化学位移。这项研究提供了有关不饱和环中 π 电子结构的宝贵信息,这对于化学分析和设计至关重要 (Pawliczek & Günther, 1970).
电解和还原研究
已经对萘的电还原进行了研究,结果表明形成了 1,4-二氢萘。这项研究对于理解萘衍生物的电化学行为具有重要意义 (Misono 等人,1968 年).
催化脱氢研究
对萘自由基阴离子的研究为催化 C-H 键活化提供了新的见解,在选择性室温脱氢和异构化反应中得到应用 (Fochi & Nucci, 1991).
底物同位素对动力学的影响
对 1,1'-联萘肼及其二氘代衍生物的酸重排的研究揭示了底物同位素对动力学和产物的重要影响,这对于理解有机化学中的反应机理至关重要 (Banthorpe 等人,1962 年).
属性
IUPAC Name |
1,4-dideuterionaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWIBTONFRDIAS-KCZCTXNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2C=CC=CC2=C(C=C1)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)



